molecular formula C14H11ClO3 B6334399 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1000025-59-1

4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6334399
CAS RN: 1000025-59-1
M. Wt: 262.69 g/mol
InChI Key: KHFHMCPDVGSFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-2-methoxybenzoic acid (4-CPA) is an aromatic acid that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 141-143 °C and a molecular weight of 217.6 g/mol. 4-CPA is a key intermediate in the synthesis of many pharmaceuticals and other compounds, and its use in laboratory experiments has been increasing in recent years.

Scientific Research Applications

4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. In addition, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of other compounds, such as herbicides, fungicides, and insecticides.

Mechanism of Action

4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By blocking the activity of these enzymes, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% reduces the production of prostaglandins, which are hormones that play a role in inflammation and pain. In addition, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% depend on the dose and duration of exposure. At low doses, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to reduce inflammation and pain. At higher doses, it can cause a range of side effects, such as nausea, vomiting, and diarrhea. In addition, long-term exposure to 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% can lead to liver and kidney damage.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and can be stored for long periods of time. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in the lab. For example, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of COX enzymes and can cause a range of side effects at high doses. Therefore, it should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95%. First, it could be used in the synthesis of new pharmaceuticals and other compounds. Second, its mechanism of action could be further studied in order to develop more effective inhibitors of COX enzymes. Third, its biochemical and physiological effects could be further explored in order to improve its safety and efficacy. Finally, it could be used in the development of new polymers and other materials.

properties

IUPAC Name

4-(4-chlorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFHMCPDVGSFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647833
Record name 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000025-59-1
Record name 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4′-chloro-3-methoxy-biphenyl-4-carboxylic acid methyl ester, 30, (0.615 g, 2.22 mmol) in THF (20 mL) and H2O (5 mL) is added LiOH (0.932 g, 22.2 mmol). The resulting suspension is heated to reflux for 2 hours. The reaction is cooled and concentrated under reduced pressure. The crude product is acidified using conc. HCl and the resulting solid is collected by filtration, washed with H2O to afford 0.532 g (91% yield) of the desired compound as a grey solid. 1H NMR (400 MHz, CDCl3) δ ppm 10.69 (1H, br s), 8.26 (1H, d, J=8.1 Hz), 7.53-7.58 (2H, m), 7.44-7.50 (2H, m), 7.33 (1H, dd, J=8.1, 1.6 Hz), 7.20 (1H, d, J=1.3 Hz), 4.17 (3H, s). HPLC-MS: m/z 263 [M+H]+.
Name
4′-chloro-3-methoxy-biphenyl-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.932 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

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